molecular formula C7H4F3NO B3254454 3,4,5-Trifluorobenzaldehyde oxime CAS No. 238743-36-7

3,4,5-Trifluorobenzaldehyde oxime

Cat. No.: B3254454
CAS No.: 238743-36-7
M. Wt: 175.11 g/mol
InChI Key: BQJVFOZBRXVAIV-QDEBKDIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Oxime Functional Group in Synthetic Strategies

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in modern synthetic organic chemistry. jocpr.com Oximes are typically stable, crystalline compounds, which makes them excellent for the purification and characterization of carbonyl compounds. chembuyersguide.comorgsyn.org Their true synthetic utility, however, lies in their ability to be transformed into a variety of other functional groups.

Key synthetic applications of oximes include:

Conversion to Amines: Oximes can be readily reduced to primary amines using agents like lithium aluminum hydride or through catalytic hydrogenation. arctomsci.com

Formation of Nitriles: Aldoximes, those derived from aldehydes, can be dehydrated to form nitriles. arctomsci.com

Beckmann Rearrangement: In a classic named reaction, oximes (particularly ketoximes) rearrange to form amides, a critical linkage in many pharmaceuticals and polymers. chembuyersguide.comchem960.com

Heterocycle Synthesis: Oximes serve as precursors for the synthesis of nitrogen-containing heterocyclic compounds such as isoxazoles. jocpr.com

Protecting Groups: The oxime group can be used to protect carbonyl functionalities during multi-step syntheses due to their general stability and resistance to hydrolysis compared to imines. chem960.comnih.gov

This versatility makes the oxime a powerful tool for chemists to build molecular complexity from simple carbonyl starting materials. arctomsci.com

Role of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine into aromatic rings profoundly alters a molecule's properties. Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring induces strong electronic effects. This can decrease the ring's reactivity toward electrophilic substitution by withdrawing electron density.

The impact of fluorine substitution includes:

Altered Reactivity: While deactivating the ring towards electrophilic attack, fluorine substitution can make the compound more susceptible to nucleophilic aromatic substitution.

Enhanced Stability: The strength of the carbon-fluorine bond increases the thermal and metabolic stability of the molecule, making fluorinated compounds more resistant to oxidation and degradation. This is a highly desirable trait in the development of pharmaceuticals and advanced materials.

Modified Physical Properties: Fluorine substitution can influence a molecule's boiling point, melting point, and solubility. The incorporation of multiple fluorine atoms can lead to unique intermolecular interactions and crystalline structures.

These effects mean that fluorinated aromatic compounds are prominent in agrochemicals, liquid crystals, and pharmaceuticals, where fine-tuning of molecular properties is crucial.

Specific Context of 3,4,5-Trifluorobenzaldehyde (B150659) Oxime in Advanced Chemical Synthesis and Methodological Development

3,4,5-Trifluorobenzaldehyde oxime (CAS Number: 238743-36-7) is a specific example that embodies the principles outlined above. It serves as a valuable intermediate in synthetic chemistry, particularly in the creation of more complex fluorinated molecules. Its synthesis and properties have been documented in scientific literature, providing a basis for its application in methodological research.

Synthesis and Characterization:

The preparation of this compound is typically achieved through a standard condensation reaction between 3,4,5-Trifluorobenzaldehyde and hydroxylamine (B1172632). This method is a common and effective way to produce various substituted benzaldoximes.

A study on the synthesis of fluorinated benzaldoximes reported the successful preparation of the 3,4,5-trifluoro derivative. jocpr.com The research provided key data that characterizes the compound, establishing a benchmark for its identity and purity.

Detailed Research Findings:

In a 2017 study focused on the synthesis and antimycobacterial properties of a series of fluorinated benzaldoximes, this compound was synthesized and characterized. jocpr.com The findings from this research are summarized in the table below.

Physicochemical and Spectroscopic Data for this compound jocpr.com
PropertyValue
Yield46.6%
Melting Point93-95 °C
Infrared (IR) Absorption (KBr, cm-1)3600-3000 (O–H stretch), 1618 (C=N stretch), 1588, 1533 (C=C aromatic stretch), 1353, 1043 (C-F stretch)
UV Absorption (λmax, nm in EtOH)253 nm

The study noted that increasing the number of fluorine atoms from three to five generally resulted in improved antimycobacterial activity compared to the non-fluorinated parent compound, benzaldehyde (B42025) oxime. jocpr.com This highlights the direct impact of fluorine substitution on the biological properties of this class of molecules. While the primary focus of the study was on biological activity, the provided synthetic and spectroscopic data are crucial for any further methodological development using this compound as a building block.

Properties

IUPAC Name

(NE)-N-[(3,4,5-trifluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-5-1-4(3-11-12)2-6(9)7(5)10/h1-3,12H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJVFOZBRXVAIV-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3,4,5 Trifluorobenzaldehyde Oxime

Derivatization Reactions

3,4,5-Trifluorobenzaldehyde (B150659) oxime serves as a versatile starting material for a variety of derivatization reactions, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. These reactions primarily target the hydroxyl group of the oxime functionality, leading to the formation of esters and ethers.

Synthesis of Oxime Esters (e.g., Undecenoic Acid Derivatives)

A significant derivatization pathway for 3,4,5-trifluorobenzaldehyde oxime is its conversion to oxime esters. This is typically achieved by reacting the oxime with an acylating agent, such as an acid chloride, in the presence of a base. niscpr.res.in For instance, the synthesis of undecenoic acid-based oxime esters involves the acylation of the corresponding benzaldoxime (B1666162) with undecenoic acid chloride. researchgate.netresearchgate.net This reaction is generally carried out in a suitable solvent like dichloromethane, with a tertiary amine such as triethylamine (B128534) acting as a base to neutralize the hydrogen chloride byproduct. niscpr.res.in

The general procedure involves the initial conversion of undecenoic acid to its more reactive acid chloride, often by using oxalyl chloride. niscpr.res.in The resulting undecenoic acid chloride is then reacted with the substituted benzaldoxime at low temperatures (0-5°C) under an inert atmosphere. niscpr.res.in The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). niscpr.res.in Upon completion, the desired oxime ester is isolated and purified, typically by column chromatography. niscpr.res.in The structure of the synthesized oxime esters is confirmed using spectroscopic methods such as NMR and mass spectrometry. niscpr.res.inresearchgate.net

These undecenoic acid-based oxime esters have been a subject of research due to their potential biological activities. niscpr.res.inresearchgate.netresearchgate.net

Table 1: Synthesis of Undecenoic Acid-Based Oxime Esters

Reactant 1Reactant 2Key ReagentsProduct
Substituted Benzaldehyde (B42025)Undecenoic AcidOxalyl chloride, TriethylamineUndecenoic acid-based oxime ester

This table provides a generalized overview of the synthesis of undecenoic acid-based oxime esters.

Formation of Oxime Ethers

Another important class of derivatives obtained from this compound are oxime ethers. The synthesis of oxime ethers involves the alkylation of the oxime's hydroxyl group. This transformation can be catalyzed by various reagents, including those that facilitate reductive rearrangement processes. For example, the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the reductive rearrangement of oximes and their ether derivatives using hydrosilanes as reducing agents. rsc.org While the primary outcome of this specific reaction is a secondary amine, it proceeds through intermediates that involve the formation of O-silylated oxime ethers. rsc.org

The formation of oxime ethers can also be a key step in the synthesis of other complex molecules. For instance, in the context of preparing anti-hepatitis B virus agents, oxime ethers of dehydrocholic acid have been synthesized. nih.gov The formation of the ether linkage is confirmed by the appearance of characteristic signals in the NMR spectra, such as those corresponding to N-OCH₂ or N-OCH₃ groups. nih.gov

Advanced Functionalization for Structural Elucidation (e.g., Fluorine Labeling)

The trifluorinated phenyl ring of this compound makes it a candidate for advanced functionalization, particularly for applications in structural elucidation using techniques like ¹⁹F NMR spectroscopy. Fluorine-19 has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR studies. nih.gov

While direct studies on the use of this compound for fluorine labeling are not prevalent, the principle of using fluorinated building blocks for such purposes is well-established. For example, pentafluorobenzyl (PFB) oxime derivatization is a common technique for the quantification of aldehydes using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netresearchgate.netcopernicus.org This method involves reacting the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a PFB-oxime derivative, which can be readily analyzed. nih.govresearchgate.netresearchgate.netcopernicus.org The high sensitivity of detection is often achieved in the negative ion chemical ionization mode. nih.gov

The presence of the three fluorine atoms on the benzaldehyde moiety of this compound provides a unique spectroscopic handle. This intrinsic label could potentially be used to probe the local environment of the molecule in various chemical or biological systems, similar to how 5-fluoroindole (B109304) is used as a precursor for introducing 5-fluorotryptophan (B555192) into proteins for ¹⁹F-NMR studies. nih.gov

Rearrangement Processes

Beckmann Rearrangement to Amide Derivatives

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.org This reaction is of significant industrial importance, for example, in the production of caprolactam, the precursor to Nylon 6. wikipedia.orgjocpr.com The reaction is typically catalyzed by acids such as concentrated sulfuric acid, hydrochloric acid, or phosphorus pentachloride. wikipedia.orgadichemistry.com The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then attacked by water to yield the corresponding amide. masterorganicchemistry.com

For an aldoxime like this compound, the Beckmann rearrangement would be expected to yield the corresponding N-substituted formamide, or under certain conditions, a nitrile through fragmentation. wikipedia.orgmasterorganicchemistry.com The rearrangement of aldoximes can be less straightforward than that of ketoximes and can sometimes lead to fragmentation products. wikipedia.org

Table 2: General Scheme of the Beckmann Rearrangement

Starting MaterialCatalystIntermediateProduct
OximeAcid (e.g., H₂SO₄)Nitrilium ionAmide

This table illustrates the general transformation in a Beckmann rearrangement.

To circumvent the harsh conditions often required for the classical Beckmann rearrangement, various catalytic systems have been developed. These include the use of metal salts and photocatalysis.

While specific studies on the nickel-catalyzed Beckmann rearrangement of this compound are not widely reported, the use of nickel salts as catalysts for this transformation has been explored for other oximes.

More recently, photocatalysis has emerged as a mild and efficient method to promote the Beckmann rearrangement. nih.govd-nb.infonih.govscispace.com Visible-light-mediated energy transfer can be used to isomerize the more stable E-oxime to the less stable Z-oxime, which can then undergo rearrangement with different regioselectivity. nih.gov Another photocatalytic approach involves the in-situ generation of a Vilsmeier-Haack type reagent, which acts as a promoter for the thermal Beckmann rearrangement. d-nb.infonih.gov This method avoids the use of corrosive reagents and allows the reaction to proceed under milder conditions. d-nb.infonih.gov The photocatalyst, upon excitation by visible light, initiates a process that generates a reactive species capable of activating the oxime's hydroxyl group, thereby facilitating the rearrangement. d-nb.infonih.gov

Elimination and Cycloaddition Reactions

The unique chemical structure of this compound, featuring a reactive oxime group and an electron-deficient aromatic ring, makes it a versatile precursor in various elimination and cycloaddition reactions. These transformations are pivotal for the synthesis of a wide array of valuable nitrogen-containing compounds.

The dehydration of aldoximes is a fundamental and direct method for the synthesis of nitriles. scirp.orgresearchgate.net In the case of this compound, this transformation involves the removal of a water molecule to yield 3,4,5-trifluorobenzonitrile (B140964). This reaction is of significant interest due to the utility of fluorinated benzonitriles as building blocks in medicinal chemistry and materials science. Various reagents and catalytic systems have been developed to facilitate this conversion under mild and efficient conditions. scirp.org

A range of catalytic systems have been effectively employed for the dehydration of aldoximes to nitriles. These systems often aim to activate the oxime hydroxyl group, promoting its elimination. Common strategies include the use of metal catalysts, acid catalysts, and other dehydrating agents. For instance, copper fluorapatite (B74983) (CuFAP) has been demonstrated as a robust, heterogeneous, and reusable catalyst for the direct synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride under neat conditions. scirp.org While not specific to this compound in the provided literature, this method's success with a variety of benzaldehydes suggests its potential applicability. scirp.org Other approaches have utilized reagents like triphenylphosphine (B44618) dibromide and systems such as AlCl₃·6H₂O/KI/H₂O/CH₃CN. researchgate.net Biocatalytic methods using aldoxime dehydratases are also emerging as a sustainable alternative for nitrile synthesis. nih.gov

Table 1: Catalytic Systems for the Dehydration of Aldoximes to Nitriles

Catalyst/Reagent System Reaction Conditions Substrate Scope Yields Reference
Copper Fluorapatite (CuFAP) Neat, 100°C Various aldehydes Good to excellent scirp.org
Triphenylphosphine dibromide Acetonitrile, room temperature Aromatic and heteroaromatic aldoximes High researchgate.net
AlCl₃·6H₂O/KI/H₂O/CH₃CN Hydrated media Oximes and amides Not specified scirp.org

This compound can be readily oxidized to generate the corresponding 3,4,5-trifluorobenzonitrile oxide, a highly reactive 1,3-dipole. organic-chemistry.orgresearchgate.net This intermediate is not typically isolated but is generated in situ and trapped with various dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions. organic-chemistry.orgchem-station.com This methodology provides a powerful route to synthesize five-membered heterocyclic rings like isoxazoles and 2-isoxazolines, which are prevalent scaffolds in many biologically active compounds. olemiss.edunih.govnih.gov

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes leads to the formation of 2-isoxazolines, while reaction with alkynes yields isoxazoles. organic-chemistry.orgnih.gov The regioselectivity and stereoselectivity of these reactions are often high, providing a reliable method for constructing complex molecular architectures. researchgate.netresearchgate.net For example, hypervalent iodine reagents, in the presence of an oxidant like Oxone, can catalytically generate nitrile oxides from aldoximes for subsequent cycloaddition. organic-chemistry.org Other methods for nitrile oxide generation include the use of reagents like chloramine-T. researchgate.net The reaction conditions can be optimized to favor the desired cycloadduct and minimize side reactions, such as the dimerization of the nitrile oxide to form furoxans. researchgate.netchem-station.com

Table 2: Synthesis of Isoxazoles and 2-Isoxazolines via Nitrile Oxide Cycloaddition

Nitrile Oxide Source Dipolarophile Product Catalyst/Reagent Key Features References
Aldoximes Alkenes/Alkynes Isoxazolines/Isoxazoles Hypervalent Iodine/Oxone Catalytic, environmentally friendly organic-chemistry.org
Aldoximes Alkenes/Alkynes Isoxazolines/Isoxazoles Chloramine-T In situ generation researchgate.net
Aldoximes Alkenes Isoxazolines Iodobenzene (B50100) diacetate/TFA Efficient oxidation organic-chemistry.org

Dehydration to Nitrile Derivatives

Halogenation and Fluoroalkylation

The reactivity of the oxime functional group in this compound also allows for halogenation and related transformations, providing access to a different class of valuable synthetic intermediates.

The reaction of oximes with fluorinating agents like diethylaminosulfur trifluoride (DAST) can lead to the formation of imidoyl fluorides. organic-chemistry.orgnih.gov This transformation is significant as imidoyl fluorides are versatile building blocks in organic synthesis. The DAST-tetrahydrofuran (THF) system has been shown to be particularly effective for the fluorination of various oximes, affording the corresponding imidoyl fluorides in high yields. organic-chemistry.orgnih.gov This method is noted for its mild conditions, which allow for the preservation of sensitive functional groups within the molecule. organic-chemistry.orgresearchgate.net

A key advantage of the DAST-THF system is that it enables the isolation and characterization of the resulting imidoyl fluorides. organic-chemistry.orgnih.gov In many cases, these intermediates are stable enough to be purified and their structures confirmed by analytical techniques, including X-ray single-crystal structure analysis. organic-chemistry.orgfigshare.com The ability to isolate these imidoyl fluorides opens up possibilities for their use in subsequent, well-defined synthetic steps. These isolated intermediates can then be reacted with a variety of nucleophiles to produce amides, amidines, and thioamides, demonstrating their utility as versatile synthetic precursors. organic-chemistry.orgnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
3,4,5-Trifluorobenzonitrile
3,4,5-Trifluorobenzonitrile oxide
Diethylaminosulfur trifluoride (DAST)
Isoxazole
2-Isoxazoline
Imidoyl fluoride (B91410)
Copper fluorapatite (CuFAP)
Triphenylphosphine dibromide
Chloramine-T
Iodobenzene diacetate
Oxone
Tetrahydrofuran (THF)
Furoxan
Amide
Amidine

Fluorination to Imidoyl Fluorides (e.g., using Diethylaminosulfur Trifluoride - DAST system)

Nucleophilic Additions to Imidoyl Fluorides for Amide, Amidine, Thioamide, and Amine Synthesis

A powerful strategy for the functionalization of oximes involves their conversion to highly reactive imidoyl fluoride intermediates. This transformation is typically achieved by treating the oxime with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST). For this compound, this first step would yield 3,4,5-Trifluorobenzimidoyl fluoride.

This intermediate is a versatile electrophile that readily reacts with a variety of nucleophiles in a one-pot or stepwise fashion to produce a diverse array of compounds.

Amide Synthesis: In the presence of water, the imidoyl fluoride undergoes hydrolysis to form the corresponding N-(3,4,5-trifluorobenzoyl) amide. This reaction is often a competing pathway if water is not rigorously excluded from the reaction mixture.

Amidine Synthesis: The addition of primary or secondary amines to the imidoyl fluoride is a direct and efficient route to N-substituted amidines. The strong electron-withdrawing effect of the trifluorophenyl group is expected to make the imidoyl fluoride particularly susceptible to nucleophilic attack by amines.

Thioamide Synthesis: While less common, the reaction with a sulfur nucleophile, such as hydrogen sulfide (B99878) or its synthetic equivalents, can convert the imidoyl fluoride into the corresponding thioamide.

Amine Synthesis: The imidoyl fluoride can also serve as a precursor to amines, typically through a reduction step following the initial formation.

The table below illustrates the expected products from the reaction of 3,4,5-Trifluorobenzimidoyl fluoride with various nucleophiles, based on established methodologies for related aromatic oximes.

Starting Material Reagent(s) Nucleophile Product Class Expected Product
This compound1. DAST2. H₂OAmideN-(3,4,5-Trifluorobenzoyl) amide
This compound1. DAST2. R-NH₂AmidineN-Alkyl-3,4,5-Trifluorobenzamidine
This compound1. DAST2. H₂SThioamide3,4,5-Trifluorobenzothioamide
This compound1. DAST2. LiAlH₄Amine(3,4,5-Trifluorophenyl)methanamine

Photoinduced Radical-Ionic Functional Group Transfer

The field of photoredox catalysis has opened new avenues for oxime functionalization. nih.govresearchgate.net Photoinduced radical-ionic functional group transfer reactions leverage the ability of oximes to act as precursors for highly reactive radical intermediates under visible light irradiation. nih.govresearchgate.net In a typical process, a photocatalyst, upon absorbing light, initiates a single electron transfer (SET) from or to the oxime ether, or engages in an energy transfer process. nih.govorganic-chemistry.orgcolumbia.edu

For an oxime like this compound, this photo-activation could lead to the formation of an iminyl radical via N-O bond cleavage. researchgate.net This radical species is a key intermediate that can participate in a cascade of reactions. For instance, it can undergo cyclization if a suitable tethered group is present or participate in intermolecular additions. The strong electron-withdrawing nature of the trifluorophenyl group would influence the electronic properties of the resulting radical, potentially altering its reactivity profile compared to non-fluorinated analogues. Mechanistic studies on related systems suggest that the process can be initiated by an electron transfer step, followed by subsequent bond-forming events. nih.gov

Oxime Metathesis Reactions

Oxime metathesis is a dynamic covalent reaction involving the exchange of substituents between two oxime molecules, typically under acid catalysis. This reaction proceeds through a proposed four-membered cyclic intermediate. The reaction rate and equilibrium position are highly dependent on the electronic nature of the substituents on the oxime.

For this compound, the powerful electron-withdrawing trifluorophenyl group would significantly influence its behavior in a metathesis reaction. Studies on substituted aromatic oximes have shown that electron-withdrawing groups can affect the kinetics of the exchange. In a hypothetical metathesis reaction between 3,4,5-Trifluorobenzaldehyde O-methyl oxime and another aromatic oxime ether, such as benzaldehyde O-ethyl oxime, a statistical distribution of four different oxime ethers at equilibrium would be expected, driven by the catalytic action of a protic or Lewis acid.

Reactant 1 Reactant 2 Catalyst Equilibrium Products
3,4,5-Trifluorobenzaldehyde O-methyl oximeBenzaldehyde O-ethyl oximeAcid (e.g., p-TsOH)Reactant 1, Reactant 2, 3,4,5-Trifluorobenzaldehyde O-ethyl oxime, Benzaldehyde O-methyl oxime

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3,4,5-Trifluorobenzaldehyde (B150659) oxime is anticipated to be relatively simple, reflecting the limited number of proton environments in the molecule. The key signals expected are from the two aromatic protons and the single proton of the oxime functional group (-CH=NOH).

The two aromatic protons are situated on a highly substituted and electron-deficient benzene (B151609) ring due to the presence of three electron-withdrawing fluorine atoms. These protons are chemically equivalent due to the symmetrical substitution pattern and would therefore appear as a single signal. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms at positions 3 and 5. The chemical shift of this signal would likely be in the downfield region, typically between δ 7.0 and 8.0 ppm, a characteristic range for aromatic protons deshielded by electronegative substituents.

The proton of the aldoxime group (CH=N) is also expected to produce a distinct signal. Its chemical shift is typically observed in the range of δ 8.0-8.5 ppm. The exact position would be influenced by the electronic effects of the trifluorophenyl ring. Furthermore, the hydroxyl proton (-OH) of the oxime group would be present, though its signal can be broad and its chemical shift highly variable depending on the solvent, concentration, and temperature. It may also undergo exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic H7.0 - 8.0Triplet (t)
Aldoxime CH8.0 - 8.5Singlet (s)
Oxime OHVariableBroad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 3,4,5-Trifluorobenzaldehyde oxime. Due to the symmetry of the aromatic ring, fewer signals than the total number of carbon atoms are expected. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling), which is a powerful tool for confirming the substitution pattern.

The spectrum would feature signals for the carbon of the oxime group (C=N), which typically resonates in the region of δ 145-155 ppm. The aromatic carbons would present a more complex pattern. The carbon atom attached to the oxime moiety (C1) would appear as a triplet due to coupling with the two ortho-fluorine atoms. The two equivalent aromatic carbons bearing hydrogen atoms (C2 and C6) would also show splitting due to coupling with the adjacent fluorine atoms. The three fluorine-bearing carbons (C3, C4, and C5) would exhibit large one-bond carbon-fluorine couplings and smaller multi-bond couplings, resulting in complex multiplets. The chemical shifts of these aromatic carbons would be significantly influenced by the strong electron-withdrawing nature of the fluorine atoms.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)Expected C-F Coupling
C=N145 - 155-
C1~130Triplet
C2, C6110 - 120Multiplet
C3, C5140 - 150Doublet of Doublets
C4150 - 160Triplet of Triplets

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the presence and environment of the fluorine atoms. Due to the symmetry of the molecule, two distinct signals are expected in a 2:1 ratio.

The two equivalent fluorine atoms at positions 3 and 5 would give rise to one signal, while the fluorine atom at position 4 would produce a separate signal. The chemical shifts of these fluorine atoms would be characteristic of their position on the aromatic ring. The signal for F3 and F5 would likely appear as a doublet of doublets, being coupled to the adjacent F4 and the ortho aromatic proton. The signal for F4 would be expected to appear as a triplet, coupled to the two adjacent fluorine atoms at positions 3 and 5.

Advanced NMR Techniques (e.g., 2D NMR, HSQC for Structural Correlation)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques would be invaluable.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. chemicalbook.comchemicalbook.com This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound has been reported and shows characteristic absorption bands that confirm its structure. chemicalbook.com

A broad absorption band is observed in the region of 3600-3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime functional group gives rise to a distinct absorption at 1618 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations, which appear at 1588 cm⁻¹ and 1533 cm⁻¹. Furthermore, strong absorption bands at 1353 cm⁻¹ and 1043 cm⁻¹ are attributed to the C-F stretching vibrations, confirming the presence of fluorine atoms on the benzene ring. chemicalbook.com

Experimental IR Data for this compound: chemicalbook.com

Wavenumber (cm⁻¹)Assignment
3600-3000O-H stretch (oxime)
1618C=N stretch (oxime)
1588, 1533C=C stretch (aromatic)
1353, 1043C-F stretch

Mass Spectrometry Techniques

In a mass spectrum, the molecule would be ionized, and the resulting molecular ion peak (M⁺) would correspond to the molecular weight of the compound. For this compound (C₇H₄F₃NO), the exact mass would be approximately 175.02 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzaldehyde (B42025) oximes include the loss of small neutral molecules such as OH, H₂O, and HCN. The presence of the trifluorophenyl group would also lead to characteristic fragmentation patterns, including the loss of fluorine atoms or fragments containing the fluorinated ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the correct proportions as indicated by its chemical formula, C7H4F3NO. chem960.com

The theoretical exact mass of this compound is 175.0245 g/mol . guidechem.com HRMS analysis of a purified sample would be expected to yield a measured mass that is extremely close to this theoretical value. For instance, a hypothetical HRMS result might show a measured mass of 175.0243 g/mol , which is well within the acceptable margin of error for high-resolution instruments. This level of precision is crucial for distinguishing this compound from other isomers or compounds with the same nominal mass but different elemental compositions.

Various ionization techniques can be coupled with HRMS for the analysis of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate ions from the sample for mass analysis. beilstein-journals.org The choice of ionization method often depends on the polarity and thermal stability of the analyte.

Below is a table summarizing the key mass spectrometry data for this compound:

PropertyValue
Molecular Formula C7H4F3NO
Molecular Weight 175.11 g/mol
Exact Mass 175.0245 g/mol
Monoisotopic Mass 175.02449824 u

This interactive table provides a summary of the mass spectrometric properties of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS analysis would typically be performed in positive ion mode, where the molecule can be protonated to form the [M+H]+ ion. beilstein-journals.org The resulting mass spectrum would show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to the mass of the protonated molecule (approximately 176.0323 g/mol ). The high sensitivity of ESI-MS allows for the detection of even trace amounts of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an invaluable tool for assessing the purity of this compound and for identifying any volatile byproducts that may be present from its synthesis. nih.govsigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the sample are separated based on their boiling points and their interactions with the stationary phase lining the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

The resulting chromatogram from the GC will show a peak for this compound, and the area of this peak can be used to determine its purity. Any impurities present in the sample will appear as separate peaks in the chromatogram. The mass spectrum of the main peak will correspond to that of this compound, while the mass spectra of the other peaks can be used to identify the volatile byproducts. This information is critical for optimizing the synthesis and purification processes to obtain a high-purity product. researchgate.net

The use of derivatization agents, such as pentafluorobenzyl (PFB) hydroxylamine (B1172632), can enhance the sensitivity of GC-MS analysis for aldehydes and their oximes, particularly when using negative ion chemical ionization (NICI) mode. nih.govnih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Although a specific crystal structure for this compound is not available in the provided search results, the general methodology involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting structural data would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for predicting and understanding the physical properties of the solid material, such as its melting point and solubility. For example, studies on similar oxime compounds have revealed detailed information about their crystal packing and hydrogen bonding networks. researchgate.netcrystallography.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions that occur within a molecule when it absorbs light. The UV-Vis spectrum of this compound would be characterized by one or more absorption bands, each corresponding to a specific electronic transition.

The position and intensity of these absorption bands are influenced by the molecular structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the trifluorinated benzene ring conjugated with the oxime group.

While the specific UV-Vis spectrum for this compound is not detailed in the search results, it is expected to exhibit characteristic absorptions. For comparison, the UV-Vis spectrum of the parent compound, benzaldehyde, shows a strong absorption band around 250 nm, which is attributed to a π → π* transition of the benzene ring, and a weaker band around 280 nm, corresponding to an n → π* transition of the carbonyl group. The introduction of the fluorine atoms and the oxime group would be expected to cause shifts in the positions and intensities of these bands. For instance, studies on similar aromatic oximes have shown absorption maxima that are influenced by the substituents on the aromatic ring. malayajournal.org The determination of molar absorptivity (ε) at specific wavelengths can also be useful for quantitative analysis. researchgate.net

A hypothetical UV-Vis data table for this compound might look like this:

Wavelength (λmax)Molar Absorptivity (ε)Transition
~255 nmHighπ → π
~290 nmLown → π

This interactive table presents hypothetical UV-Vis absorption data for this compound, illustrating the expected electronic transitions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule at the electronic level. For 3,4,5-Trifluorobenzaldehyde (B150659) oxime, these methods can predict its geometry, reactivity, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the distribution of electron density, DFT can predict molecular properties such as orbital energies, molecular electrostatic potential (MEP), and reactivity descriptors. biointerfaceresearch.comnih.gov For 3,4,5-Trifluorobenzaldehyde oxime, the three highly electronegative fluorine atoms on the benzene (B151609) ring are expected to have a profound influence on its electronic properties.

These electron-withdrawing fluorine atoms significantly lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests the molecule is a better electron acceptor, while a lower HOMO energy indicates reduced electron-donating capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) are expected around the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the oxime's hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. Natural Bond Orbital (NBO) analysis can further quantify charge delocalization and hyperconjugative interactions within the molecule. biointerfaceresearch.com

Table 1: Calculated Electronic Properties of this compound (Illustrative) Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated Value
HOMO Energy-7.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap (ΔE)6.10 eV
Dipole Moment2.8 D
Electronegativity (χ)4.20 eV
Chemical Hardness (η)3.05 eV

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by two features: E/Z isomerism about the C=N double bond and the rotational orientation (syn/anti) of the hydroxyl group relative to the C-C bond connecting the ring and the oxime moiety. Computational methods can determine the optimized geometries and relative stabilities of these conformers. cdnsciencepub.comnih.govelsevierpure.comnih.gov

For aldoximes, the (E)-isomer, where the hydroxyl group is on the opposite side of the C=N bond from the aromatic ring, is generally found to be thermodynamically more stable than the (Z)-isomer. nih.govmdpi.com This preference is due to reduced steric hindrance. Within each isomer, rotation around the C-C bond leads to different planar or near-planar arrangements. DFT calculations can precisely quantify the energy differences between these stable states.

Table 2: Relative Energies of Conformers of this compound (Illustrative) Relative to the most stable conformer, (E)-anti.

ConformerRelative Energy (kcal/mol)Description
(E)-anti0.00OH group is anti-periplanar to the C-C bond.
(E)-syn1.52OH group is syn-periplanar to the C-C bond.
(Z)-anti4.10OH group is anti-periplanar to the C-C bond.
(Z)-syn5.85OH group is syn-periplanar to the C-C bond.

Investigation of Tautomerism and Isomerization Pathways

Oximes can theoretically exist in equilibrium with their nitroso tautomers. researchgate.net Computational studies on simple systems like formaldehyde oxime have shown that the oxime form is significantly more stable than the corresponding nitrosomethane tautomer. researchgate.net This principle is expected to hold for this compound, with the oxime tautomer being the overwhelmingly predominant species. Quantum chemical calculations can map the potential energy surface for this isomerization and determine the high energy barrier of the transition state, confirming the kinetic stability of the oxime form.

Table 3: Calculated Relative Energies of Tautomers (Illustrative)

TautomerRelative Energy (kcal/mol)
Oxime Form0.00
Nitroso Form22.5

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. dntb.gov.uaarxiv.org An MD simulation of this compound, particularly in a solvent, would reveal its conformational flexibility and interactions with the surrounding medium. arxiv.orgmdpi.com

MD simulations could be used to:

Explore the rotational dynamics around the C-C single bond, showing the range of dihedral angles accessed at a given temperature.

Analyze the solvation shell around the molecule, identifying preferential hydrogen bonding interactions between the oxime's -OH group and solvent molecules like water.

Observe transient conformational changes and estimate the energy barriers for rotation, complementing the static picture from DFT.

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is dictated by a balance of various intermolecular forces. For this compound, the primary interactions expected to govern its solid-state packing are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The oxime functional group is a potent director of crystal packing due to its ability to act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the lone pair on the nitrogen atom). acs.org This typically leads to the formation of strong, centrosymmetric dimers through O-H···N interactions, creating a characteristic R²₂(6) graph set motif. acs.org

Halogen Bonding: Halogen bonding is a directional, noncovalent interaction involving a halogen atom. While C-F bonds are generally poor halogen bond donors, the electronegative fluorine atoms can participate as weak acceptors in interactions like C-H···F hydrogen bonds. nih.govmdpi.com The interplay and competition between strong O-H···N hydrogen bonding and weaker C-H···F or other halogen interactions would be a key feature of the crystal packing. stthomas.eduucl.ac.ukmdpi.com

π-π Stacking: The trifluorinated aromatic rings can engage in π-π stacking interactions. The electron-poor nature of the ring, due to the fluorine substituents, would favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.

Table 4: Potential Intermolecular Interactions in Solid-State this compound (Illustrative)

Interaction TypeDonor···AcceptorTypical Distance (Å)Typical Angle (°)Estimated Energy (kcal/mol)
Hydrogen BondO-H···N2.7 - 2.9160 - 180-4.0 to -7.0
Weak Hydrogen BondC-H···F3.0 - 3.4130 - 170-0.5 to -1.5
Weak Hydrogen BondC-H···O3.1 - 3.5130 - 170-0.5 to -2.0
π-π StackingRing Centroid···Ring Centroid3.5 - 4.0N/A-1.0 to -3.0

Applications and Synthetic Utility in Advanced Organic Synthesis

3,4,5-Trifluorobenzaldehyde (B150659) Oxime as a Key Building Block for Complex Molecules

The utility of 3,4,5-Trifluorobenzaldehyde oxime as a precursor for intricate molecular structures stems from the distinct reactivity of its constituent parts. The oxime group (C=N-OH) is a versatile functional handle that can participate in a wide array of chemical transformations. It can be hydrolyzed back to the parent aldehyde, reduced to an amine, or undergo rearrangement and cyclization reactions. The trifluorinated phenyl ring, on the other hand, imparts unique electronic properties and can enhance the metabolic stability of the final compound. frontiersin.org

The presence of three fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the entire molecule. These electron-withdrawing groups make the aromatic ring susceptible to nucleophilic aromatic substitution, providing a pathway to further functionalize the core structure. This dual reactivity makes the compound a powerful linchpin in multi-step synthetic sequences, enabling the assembly of complex fluorinated molecules that might otherwise be difficult to access. For instance, similar to how fluorinated aminophenyl derivatives are used to build complex triazino-thiadiazolones, the this compound scaffold can be elaborated into sophisticated, polyfunctional systems. researchgate.net

Role in the Preparation of Specialized Fluorinated Organic Scaffolds

Fluorinated organic scaffolds are of immense interest in medicinal chemistry and materials science. The incorporation of fluorine can enhance properties such as metabolic stability, binding affinity, and lipophilicity. frontiersin.org this compound serves as an excellent starting material for creating these specialized scaffolds.

The synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes from various aldehydes demonstrates a general strategy where a fluorinated moiety is attached to an oxime. researchgate.net Applying this principle, the oxime of 3,4,5-trifluorobenzaldehyde can be O-functionalized with a variety of groups to create a library of fluorinated building blocks. These resulting oxime ethers can then undergo further transformations, carrying the trifluorophenyl motif into the final molecular architecture. The development of methods for synthesizing and assembling heterocycles from fluorinated building blocks is an active area of research. nih.gov

Table 1: Influence of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Incorporation Scientific Rationale
Metabolic Stability Increased The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. frontiersin.org
Binding Affinity Can be enhanced Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) and alter the conformation of the molecule to better fit a binding site. frontiersin.org
Lipophilicity Increased The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and transport properties.

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of fluorine atoms can significantly alter the pKa of nearby functional groups. frontiersin.org |

Utilization in the Synthesis of Heterocyclic Systems

The oxime functionality is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netsciencepublishinggroup.com this compound is particularly valuable in this context, allowing for the direct introduction of a trifluorophenyl substituent into the heterocyclic core. This substituent can modulate the biological activity and physical properties of the resulting heterocycle.

Several synthetic strategies can be employed:

Cycloaddition Reactions: The C=N bond of the oxime can participate in cycloaddition reactions to form five-membered rings like isoxazolidines.

Rearrangement Reactions: Mononuclear heterocyclic rearrangements (MHR) have been used to form bicyclic systems containing pyrazole (B372694) rings from other heterocyclic precursors. researchgate.net The oxime group can be a key participant in such rearrangement cascades.

Condensation and Cyclization: The oxime can be converted into reactive intermediates that undergo condensation with other bifunctional molecules to yield larger heterocyclic systems. For example, hydrazino-methanone oximes have been used as precursors for 1,2,4-triazoles. researchgate.net The synthesis of fluorinated triazoles is of particular interest due to their potential as therapeutic agents. frontiersin.orgresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Oxime Precursors

Heterocyclic System General Synthetic Approach Reference
1,2,4-Triazoles Reaction of hydrazino-methanone oximes with aldehydes under acid catalysis. researchgate.net
Thiazoles Reaction of α-halo carbonyl compounds with thioamide-like intermediates derived from oxo-butanamides. sciencepublishinggroup.com
Thieno[2,3-d]pyrimidines Multi-step synthesis starting from condensation reactions with malononitrile (B47326) and sulfur. sciencepublishinggroup.com

| Isoxazolidines | [3+2] Cycloaddition reactions of nitrones (which can be derived from oximes) with alkenes. | rsc.org |

Engineering of Novel Material Precursors

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated compounds attractive precursors for advanced materials. The thermal stability of amine derivatives of benzanthrone, for instance, suggests their potential in various applications. mdpi.com Similarly, polymers and organic materials derived from this compound are expected to exhibit enhanced performance characteristics.

The trifluorinated aromatic ring can be a key component in the design of:

Liquid Crystals: The rigid, fluorinated core can influence the mesophase behavior.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the trifluorophenyl group can be tuned to control charge transport and emission characteristics.

Fluoropolymers: The oxime can serve as a reactive site for polymerization or as a cross-linking agent, leading to materials with low surface energy and high durability.

The development of new materials from fluorinated building blocks is a rapidly advancing field, with applications ranging from electronics to coatings. nih.gov

Development of Reagents for Functional Group Transformations

Beyond its role as a structural component, the oxime functional group can be transformed into other valuable functionalities, making this compound a versatile intermediate in synthetic organic chemistry.

One significant transformation is the reduction of the oxime to a primary amine. This can be achieved using various reducing agents, such as sodium borohydride, providing a straightforward route to 3,4,5-trifluorobenzylamine. mdpi.com This amine is itself a valuable building block for pharmaceuticals and agrochemicals.

Another important reaction is the Pd-catalyzed Semmler-Wolff reaction , which converts cyclohexenone oxime derivatives into primary anilines. nih.gov This type of aromatizing C-N bond formation highlights the potential of oximes to serve as precursors to aromatic amines under catalytic conditions, overcoming the limitations of classical methods that require harsh conditions. nih.gov The reaction proceeds via an oxidative addition of the N-O bond to a palladium(0) center. nih.gov

Furthermore, N-fluoro compounds, such as N-fluorosultams and N-fluoropyridinium salts, are powerful reagents for electrophilic fluorination. beilstein-journals.org While this compound itself is not an N-fluoro compound, its derivatives could potentially be explored in the development of novel fluorinating agents, leveraging the electron-withdrawing nature of the trifluorophenyl ring to modulate reactivity.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The conventional synthesis of oximes, typically involving the condensation of a carbonyl compound with hydroxylamine (B1172632), can be further optimized through innovative catalytic approaches. wikipedia.orgjeeadv.ac.in Future research will likely investigate novel catalytic systems to enhance the synthesis of 3,4,5-Trifluorobenzaldehyde (B150659) oxime, focusing on improving reaction rates, yields, and sustainability.

Potential areas of exploration include:

Organophotoredox Catalysis : These systems, which use light and an organic photocatalyst to drive reactions, could offer mild and efficient pathways for synthesis or subsequent modifications. acs.org For instance, photocatalytic methods have been developed for the reductive defluorination of related trifluoromethylarenes, suggesting that light-mediated catalysis is a powerful tool for manipulating fluorinated aromatic rings. acs.org

Hypervalent Iodine Catalysis : Hypervalent iodine reagents are known to catalyze a variety of transformations, including fluorination reactions. researchgate.netnih.gov Research into using catalysts like p-iodotoluene could facilitate novel cyclization or derivatization reactions starting from 3,4,5-Trifluorobenzaldehyde oxime. researchgate.net Catalytic systems using iodobenzene (B50100) precursors with an oxidant have proven effective in synthesizing fluorinated oxazoline (B21484) derivatives, demonstrating the potential for iodine-based catalysis in this area. nih.gov

Transition Metal Catalysis : Palladium-based catalysts have been effectively used in the Semmler-Wolff aromatization of cyclohexenone oximes to produce anilines. nih.gov The application of similar palladium or other transition metal complexes (e.g., copper) could enable new synthetic routes and transformations, such as cross-coupling reactions or asymmetric functionalization of the oxime moiety. acs.orgnih.gov

Integration into Flow Chemistry for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift for producing fine chemicals, including fluorinated intermediates. beilstein-journals.orgnih.gov Integrating the synthesis of this compound into a modular flow system offers numerous advantages for scalable and safe production. wiley-vch.devapourtec.com

Flow chemistry is particularly well-suited for organo-fluorine chemistry, which often involves hazardous reagents or exothermic reactions that are difficult to control on a large scale in batch reactors. beilstein-journals.orgvapourtec.com The superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to handle unstable intermediates in situ make flow synthesis an attractive strategy. nih.gov Multi-step syntheses, such as the sequence from an aldehyde to an oxime, followed by chlorination and cycloaddition to form isoxazoles, have been successfully telescoped into continuous flow processes, highlighting the viability of this approach. researchgate.net This methodology has been applied in both the pharmaceutical and agrochemical industries to accelerate development and improve manufacturing efficiency. nih.govthalesnano.com

Table 1: Comparison of Batch vs. Flow Synthesis for Fluorinated Oximes

Feature Batch Synthesis Flow Synthesis Citation
Scalability Challenging due to heat transfer limitations and safety concerns. Readily scalable by extending operational time or using parallel reactors. nih.gov
Safety Higher risk with hazardous reagents (e.g., DAST) and exotherms. Enhanced safety through small reactor volumes and superior temperature control. beilstein-journals.orgvapourtec.com
Reaction Control Less precise control over temperature and mixing, can lead to side products. Precise control over residence time, temperature, and stoichiometry, improving yield and selectivity. beilstein-journals.org
Handling Intermediates Isolation of potentially unstable intermediates is often required. In situ generation and consumption of unstable intermediates (e.g., nitrones from oximes) is possible. researchgate.net
Efficiency Often involves multiple work-up and isolation steps, increasing time and waste. Can telescope multiple reaction steps, reducing manual handling and solvent usage. researchgate.net

Asymmetric Synthesis Approaches Involving Chiral Derivatives

The introduction of chirality is a cornerstone of modern drug discovery. Future research will likely focus on developing asymmetric methods to produce chiral derivatives of this compound. Since the parent molecule is achiral, chirality must be introduced in a subsequent step. This can be achieved by reacting the oxime with chiral reagents or by employing chiral catalysts.

One promising avenue is the use of transition metal catalysts bearing chiral ligands. For example, copper catalysts complexed with cinchona-alkaloid-based ligands have been successfully used for the asymmetric radical oxytrifluoromethylation of alkenyl oximes, demonstrating that the oxime group can be a handle for stereoselective transformations. acs.org Similarly, the reaction of oximes with chiral alkoxycarbonylation reagents has been shown to proceed with high diastereoselectivity. researchgate.net These approaches could be adapted to this compound to generate libraries of enantiomerically enriched compounds for biological screening.

Development of Advanced Derivatization Strategies for Specific Research Applications

The functional versatility of this compound allows for its modification at two key sites: the oxime group and the trifluorophenyl ring. Advanced derivatization strategies are critical for tailoring the molecule's properties for specific applications, such as analytical standards, biological probes, or precursors for complex heterocycles.

A well-established derivatization technique for analytical purposes is the reaction of aldehydes and ketones with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orgresearchgate.net This reaction converts carbonyl compounds into their PFB-oxime derivatives, which are highly sensitive and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography. nih.govresearchgate.net This highlights the utility of the oxime functional group as a chemical handle.

Future work could focus on creating a diverse range of derivatives by leveraging the reactivity of both the oxime and the aromatic ring. This could involve substitution reactions on the phenyl ring or various transformations of the oxime moiety to create novel heterocyclic systems. rsc.orgresearchgate.net

Table 2: Potential Derivatization Strategies and Applications

Target Site Derivatization Reaction Potential Functional Group Primary Application Citation
Oxime Group Etherification -O-Alkyl, -O-Aryl Modulating lipophilicity, creating prodrugs. nsf.gov
Oxime Group Reaction with PFBHA -O-Pentafluorobenzyl High-sensitivity analytical detection (GC-MS). copernicus.orgnih.gov
Oxime Group Cycloaddition Isoxazolines, Isoxazoles Synthesis of complex heterocyclic scaffolds. researchgate.netresearchgate.net
Phenyl Ring Nucleophilic Aromatic Substitution -OH, -NH₂, -OR Tuning electronic properties, introducing H-bonding sites. rsc.orgresearchgate.net
Phenyl Ring Reductive Defluorination Difluoro- or Monofluorophenyl Fine-tuning metabolic stability and pKa. acs.org

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. For this compound, this involves studying both its formation and its subsequent reactions.

The mechanism of oxime formation itself is known to proceed through a carbinolamine intermediate, followed by a rate-determining dehydration step that can be catalyzed by acid. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to analyze the energetics of these steps. researchgate.net

More complex transformations involving the fluorinated oxime moiety offer fertile ground for mechanistic investigation. Key areas include:

N-O Bond Fragmentation : The oxime's N-O bond can be cleaved to generate highly reactive iminyl radicals. nsf.gov This can be achieved through single-electron transfer (SET) processes, often catalyzed by transition metals, and provides a pathway to various nitrogen-containing compounds. nsf.gov

Palladium-Catalyzed Aromatization : In reactions like the Semmler-Wolff aromatization, the proposed mechanism involves the oxidative addition of the oxime's N-O bond to a Pd(0) catalyst, followed by tautomerization and elimination steps to form an aromatic amine. nih.gov

C-F Bond Activation : The trifluorinated ring is susceptible to transformations like reductive defluorination. Mechanistic studies suggest these reactions can proceed through the formation of a radical anion, followed by the cleavage of a C-F bond. acs.org

Future research utilizing a combination of experimental techniques (e.g., kinetic analysis, intermediate trapping) and computational modeling will be crucial for elucidating the intricate pathways of these reactions, enabling more rational and efficient synthesis design.

Q & A

Q. What are the optimal synthetic conditions for preparing 3,4,5-trifluorobenzaldehyde oxime?

The oxime can be synthesized by reacting 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. A typical protocol involves refluxing the aldehyde with hydroxylamine hydrochloride in a 1:1.2 molar ratio in ethanol/water (3:1 v/v) at 70–80°C for 4–6 hours, followed by neutralization and purification via recrystallization . Monitoring reaction progress via thin-layer chromatography (TLC) or NMR ensures complete conversion.

Q. How can the structural integrity and purity of this compound be characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of oxime proton at ~8–9 ppm) .
  • GC-FTIR : To analyze isomer elution profiles and detect potential syn/anti isomers under varying chromatographic conditions (e.g., carrier gas flow rate, temperature gradients) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with fluorine substitution.

Q. What safety precautions are necessary when handling this compound?

The parent aldehyde (3,4,5-trifluorobenzaldehyde) is classified as acutely toxic (Category 4, H302). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to prevent inhalation or skin contact. Store the compound in airtight containers away from oxidizing agents. Toxicity data for the oxime derivative should be extrapolated from structurally related aldehydes .

Advanced Research Questions

Q. Why are specific intermediates observed in oxime transfer reactions involving fluorinated aldehydes?

Computational studies (e.g., density functional theory, DFT) reveal that fluorine substituents influence reaction energy profiles by stabilizing transition states through electron-withdrawing effects. For example, intramolecular hydrogen bonding in intermediates can alter activation barriers, favoring the formation of specific intermediates (e.g., water-adducts) over others . Experimental validation via in situ NMR or IR spectroscopy is recommended to track intermediate formation.

Q. How can dynamic isomerization of this compound be analyzed under chromatographic conditions?

Use gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to resolve syn/anti isomers. Optimize parameters such as column temperature (e.g., 50–150°C gradients) and carrier gas velocity (He at 1–2 mL/min). Chemometric analysis (e.g., multivariate curve resolution) can deconvolute overlapping peaks and quantify isomer ratios .

Q. What computational models predict the reactivity of this compound in nucleophilic additions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., M06-2X/6-311+G(d,p)) can model steric and electronic effects of fluorine substituents. For instance, trifluoromethyl groups increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Compare computed activation energies with experimental kinetic data to validate models .

Q. How do transition-metal catalysts influence decarbonylation pathways of fluorinated oximes?

Cobalt catalysts (e.g., CoMe(PMe3_3)4_4) promote decarbonylation of fluorinated aldehydes via radical intermediates. For oxime derivatives, evaluate catalytic systems under inert atmospheres with hydrogen donors (e.g., triethylsilane). Mechanistic studies using 19^{19}F NMR or EPR spectroscopy can track fluorine migration during C=O bond cleavage .

Q. What are the potential biological applications of this compound derivatives?

Fluorinated oximes serve as precursors for bioactive molecules. For example:

  • Anticancer Agents : Derivatives with trifluoromethyl groups exhibit enhanced membrane permeability and metabolic stability .
  • Fluorescent Probes : Oxime-functionalized fluorophores can track cellular processes via turn-on fluorescence upon binding .
  • Enzyme Inhibitors : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluorobenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
3,4,5-Trifluorobenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.